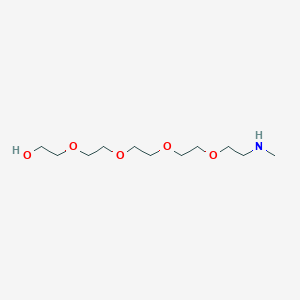
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. One common method includes the use of Fmoc-NH-PEG4-CH2COOH, which can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can then react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ether and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol has several applications in scientific research, including:
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8,11,14-Tetraoxa-2-azahexadecan-16-ol involves its interaction with various molecular targets and pathways. The compound’s PEG spacer increases solubility in aqueous media, facilitating its use in biological and chemical applications . The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, which are crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
5,8,11,14-Tetraoxa-2-azahexadecanedioic acid: Similar in structure but contains additional carboxylic acid groups.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid: Contains a dimethyl group and a terminal carboxylic acid.
Uniqueness
5,8,11,14-Tetraoxa-2-azahexadecan-16-ol is unique due to its specific combination of ether and amine groups, which provide distinct chemical properties and versatility in various applications. Its ability to form stable amide bonds and increase solubility in aqueous media makes it particularly valuable in the synthesis of complex molecules and drug delivery systems .
Properties
Molecular Formula |
C11H25NO5 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO5/c1-12-2-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h12-13H,2-11H2,1H3 |
InChI Key |
RCQROFCMYFZUDO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
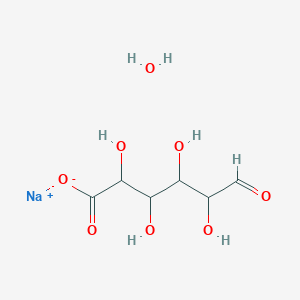
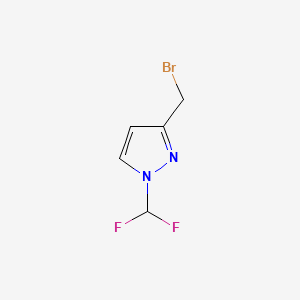
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
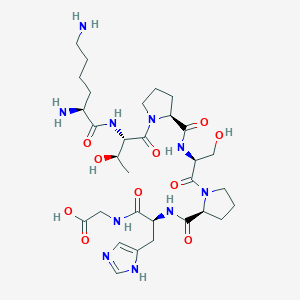
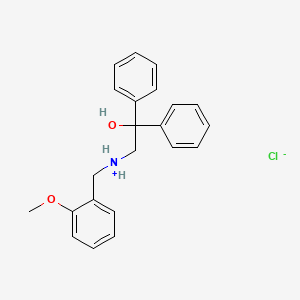
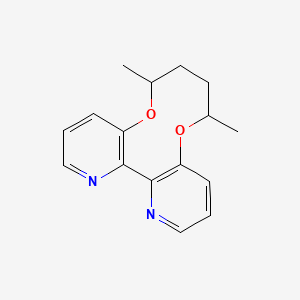
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
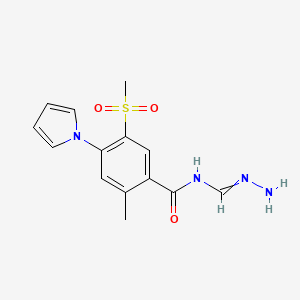
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
